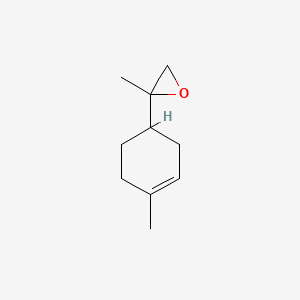

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

説明

BenchChem offers high-quality 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

28098-67-1 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |

InChI |

InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |

InChIキー |

PJGRMBOWSWHGDV-UHFFFAOYSA-N |

正規SMILES |

CC1=CCC(CC1)C2(CO2)C |

製品の起源 |

United States |

Thermodynamic Stability and Reactivity Profile of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

Executive Summary

The molecule 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane —unambiguously known in literature as limonene-8,9-oxide or the exocyclic epoxide of limonene—represents a critical node in both green polymer chemistry and atmospheric aerosol formation. Unlike its endocyclic counterpart (limonene-1,2-oxide), the 8,9-oxide features a 2,2-disubstituted oxirane ring attached to a bulky cyclohexenyl framework. This unique structural topology dictates its thermodynamic stability, governing its behavior in ring-opening copolymerization (ROCOP), base-catalyzed depolymerization, and atmospheric heterogeneous uptake.

This whitepaper provides an in-depth technical analysis of the thermodynamic architecture of limonene-8,9-oxide, delivering actionable insights and self-validating protocols for researchers in sustainable materials and drug delivery formulation, where its stability directly impacts nanoemulsion efficacy 1.

Thermodynamic Architecture and Ring Strain

The fundamental thermodynamic driver for the reactivity of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane is the inherent strain of the three-membered oxirane ring.

The Chemo-Selectivity Paradox

In the synthesis of bio-based polycarbonates from limonene dioxide (which contains both the 1,2- and 8,9-epoxides), a fascinating thermodynamic and kinetic paradox emerges. When subjected to ROCOP with CO₂ using a zinc amido complex, the reaction is highly chemo-selective: the internal, trisubstituted 1,2-epoxide polymerizes, while the exocyclic 8,9-epoxide remains entirely unreacted, yielding poly(limonene-8,9-oxide carbonate) (PLOC) 2.

Causality: Although terminal-like 2,2-disubstituted epoxides typically exhibit lower steric hindrance, the rigid conformation of the cyclohexene ring locks the 1,2-epoxide into a favorable geometry for metal-center coordination. Conversely, the highly flexible isopropenyl-derived 8,9-epoxide suffers a massive entropic penalty during transition-state coordination, rendering its activation kinetically disfavored under these specific catalytic conditions [[3]]().

Atmospheric Thermodynamic Sinks

In atmospheric chemistry, the thermodynamic stability of limonene-8,9-oxide is challenged by acidic aerosols. Heterogeneous uptake into sulfuric acid solutions (30%–50% w/w) results in rapid, exothermic ring-opening. The thermodynamic driving force is the relief of the ~112 kJ/mol oxirane ring strain, yielding terpin hydrates and diorganosulfates 4. This irreversible thermodynamic sink highlights the molecule's role as a potent precursor for secondary organic aerosols (SOA).

Fig 1: Thermodynamic pathways of Limonene-8,9-oxide showing divergent kinetic and thermodynamic sinks.

Quantitative Thermodynamic Data

To contextualize the stability of the 8,9-oxide, it is critical to compare it against the 1,2-oxide isomer. The table below summarizes the core thermodynamic and kinetic parameters governing their respective behaviors.

Table 1: Comparative Thermodynamic & Kinetic Parameters of Limonene Epoxides

| Parameter | 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (8,9-Oxide) | Limonene-1,2-oxide (Endocyclic) |

| Structural Classification | 2,2-Disubstituted (Exocyclic) | Trisubstituted (Endocyclic) |

| Estimated Ring Strain Energy | ~112 kJ/mol | ~116 kJ/mol |

| ROCOP Chemo-selectivity | Kinetically Disfavored (Pendant group) | Kinetically Favored (Main chain) |

| Aqueous Hydrolysis Rate | Faster (Reduced steric bulk) | Slower (Sterically hindered) |

| Depolymerization Ceiling Temp ( Tc ) | ~60-80 °C (Base-catalyzed equilibrium) | > 100 °C |

Experimental Workflows: Thermodynamic Validation

To accurately measure the thermodynamic equilibrium between the polymerized state and the monomeric 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, researchers must employ self-validating kinetic tracking.

Protocol: Base-Catalyzed Depolymerization and Equilibrium Monitoring

Objective: To determine the thermodynamic ceiling temperature and validate the backbiting depolymerization mechanism of poly(limonene-8,9-oxide carbonate) (PLOC) back to its epoxide monomers 5.

Causality Behind Experimental Choices:

-

Catalyst Choice (TBD): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is utilized because its strong organic basicity effectively deprotonates the terminal hydroxyl groups of the polycarbonate chain without inducing random chain scission. This isolates the unzipping mechanism 6.

-

Temperature Selection (110 °C): At ambient temperatures, the polymer is kinetically trapped. Elevating the system to 110 °C provides the activation energy necessary to surpass the kinetic barrier, allowing the system to relax into its thermodynamically favored monomeric state 7.

Self-Validating System Integration: To prove that degradation is strictly an end-to-end unzipping process (thermodynamically driven backbiting) rather than random backbone cleavage, a control group of the polymer is end-capped with acetate groups. If the acetate-capped polymer remains stable at 110 °C while the OH-terminated polymer depolymerizes, the system self-validates the mechanism.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, dissolve 100 mg of OH-terminated PLOC in 1.0 mL of anhydrous toluene.

-

Control Group Generation (End-Capping): Take a 50 mg aliquot of the polymer and treat it with excess acetic anhydride and pyridine for 24 hours to cap the terminal -OH groups. Purify via precipitation in cold methanol.

-

Catalyst Introduction: Add 5 mol% of TBD to both the OH-terminated test group and the acetate-capped control group.

-

Thermal Activation: Transfer the solutions into closed vials and place them in an oil bath pre-heated to 110 °C.

-

Kinetic Tracking: Extract 50 µL aliquots every 30 minutes. Quench immediately in cold CDCl₃.

-

Analysis: Monitor the reaction via 1 H NMR. Track the disappearance of the polymer carbonate backbone signals and the emergence of the sharp oxirane proton signals (δ ~3.03 ppm) corresponding to the reformed limonene-8,9-oxide [[7]]().

-

Validation: Confirm that the acetate-capped control group shows 0% monomer conversion, validating that the thermodynamic unzipping strictly requires an active -OH terminus.

Fig 2: Self-validating experimental workflow for assessing thermodynamic depolymerization limits.

References

- Source: nih.

- Source: tue.

- Source: acs.

- Source: pku.edu.

- Source: scirp.

Sources

An In-depth Technical Guide to the Discovery of Novel 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral monoterpene limonene, a readily available and renewable feedstock, serves as a versatile starting material for the synthesis of a diverse array of valuable chemical entities. Among these, 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, commonly known as limonene oxide, and its derivatives represent a class of compounds with significant potential in materials science and drug discovery. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of novel derivatives of this oxirane. We delve into the critical aspects of stereoselective synthesis, robust analytical characterization, and the exploration of their biological activities, offering field-proven insights to guide researchers in this exciting area of study.

Introduction: The Scientific Imperative for Limonene-Based Oxirane Discovery

The pursuit of novel bioactive molecules and advanced materials is a cornerstone of modern scientific research. Nature, in its vast complexity, offers a rich repository of chiral building blocks, with terpenes standing out for their structural diversity and inherent stereochemistry. (R)-(+)-limonene, a major constituent of citrus peel oils, is a prime example of such a renewable resource.[1] Its two distinct double bonds provide fertile ground for a multitude of chemical transformations, including epoxidation, which yields the highly reactive and synthetically versatile 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane scaffold.[2]

The strained three-membered oxirane ring is a key functional group that can undergo a variety of ring-opening reactions with nucleophiles, paving the way for the synthesis of a wide range of derivatives, including diols and amino alcohols.[3] This reactivity, coupled with the inherent chirality of the limonene backbone, makes these oxirane derivatives attractive targets for the development of new pharmaceuticals, agrochemicals, and bio-based polymers.[4][5] This guide will navigate the critical considerations and methodologies for the successful discovery and development of novel derivatives within this chemical space.

Strategic Synthesis: Mastering the Epoxidation of Limonene

The cornerstone of synthesizing 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane derivatives is the controlled epoxidation of the parent limonene molecule. The choice of oxidant and catalyst is paramount in dictating the chemo- and stereoselectivity of this transformation. The endocyclic double bond (C1=C2) is generally more nucleophilic and thus more reactive towards electrophilic attack than the exocyclic double bond.

Classical Epoxidation with Peroxy Acids

The use of meta-chloroperoxybenzoic acid (m-CPBA) is a well-established method for the epoxidation of alkenes, including limonene. This method is often straightforward to implement but may lack stereocontrol, leading to a mixture of diastereomers.

Catalytic Epoxidation with Hydrogen Peroxide

A greener and more atom-economical approach involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. Various catalytic systems have been explored, including those based on titanium-silicate molecular sieves (e.g., TS-1) and tungsten-based polyoxometalates.[4][6] These methods can offer high conversions and selectivities for the 1,2-epoxide, but careful optimization of reaction conditions is crucial to minimize the formation of byproducts such as carveol, carvone, and the diepoxide.[4]

Asymmetric Epoxidation: The Key to Chiral Derivatives

For applications in drug discovery, controlling the stereochemistry of the oxirane ring is often essential. Asymmetric epoxidation methods provide a powerful tool to achieve this.

The Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst, is a robust method for the enantioselective epoxidation of unfunctionalized olefins.[7] This technique has been successfully applied to limonene, yielding the 1,2-epoxides with high diastereomeric excess.[7]

Enzymes offer an unparalleled level of stereo- and regioselectivity. Peroxygenases, for instance from oat seeds, have been shown to catalyze the stereospecific epoxidation of limonene enantiomers, yielding the trans-1,2-epoxide from (R)-limonene and the cis-1,2-epoxide from (S)-limonene with excellent diastereoselectivity.[8]

Experimental Protocol: Asymmetric Epoxidation of (R)-(+)-Limonene using Jacobsen's Catalyst

This protocol is a representative example for achieving stereoselective epoxidation.

Materials:

-

(R)-(+)-Limonene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

4-Methylmorpholine N-oxide (NMO)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and NMO (30 mmol) in 30 mL of anhydrous DCM at 0°C, add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise over 30 minutes.

-

Stir the resulting mixture vigorously at 0°C for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2-limonene epoxide.

-

Characterize the product using NMR spectroscopy and determine the diastereomeric excess by chiral GC or HPLC analysis.[7]

In-Depth Characterization: Ensuring Structural Integrity and Purity

Unambiguous characterization of newly synthesized derivatives is a critical pillar of scientific integrity. A combination of spectroscopic techniques is essential to confirm the structure and purity of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane derivatives, characteristic signals in the ¹H NMR spectrum include those for the methyl groups, the protons on the cyclohexene ring, and the protons on the oxirane ring. The coupling constants between the oxirane protons can provide information about their relative stereochemistry. In the ¹³C NMR spectrum, the carbons of the strained oxirane ring typically appear at a characteristic upfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for trans-(+)-Limonene Oxide in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 58.0 |

| 2 | 2.93 | 59.5 |

| 3 | 1.85, 2.05 | 30.3 |

| 4 | 2.10 | 41.2 |

| 5 | 1.95, 1.38 | 27.8 |

| 6 | 1.75, 1.90 | 31.0 |

| 7 | 1.28 | 20.9 |

| 8 | - | 149.8 |

| 9 | 4.67 | 109.2 |

| 10 | 1.68 | 23.2 |

Note: Data sourced from publicly available spectral databases and may vary slightly depending on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly with chiral stationary phases, are essential for assessing the purity and determining the enantiomeric or diastereomeric excess of the synthesized oxiranes.

Exploring the Frontier: Synthesis of Novel Derivatives and Their Biological Potential

The true value of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane lies in its utility as a scaffold for the creation of novel derivatives with diverse functionalities and potential applications, especially in drug development.

Ring-Opening Reactions: A Gateway to Diversity

The epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions, leading to the formation of a wide array of derivatives.

-

Hydrolysis: Acid- or enzyme-catalyzed hydrolysis yields the corresponding 1,2-diol. The enzymatic hydrolysis using limonene epoxide hydrolase (LEH) is particularly noteworthy for its stereoselectivity.[9]

-

Aminolysis: Reaction with primary or secondary amines affords β-amino alcohols, a structural motif present in many biologically active compounds.[10]

-

Thiolysis: Reaction with thiols leads to the formation of β-hydroxy sulfides.

Case Study: Synthesis of Novel Thiazolidinone Derivatives from Limonene

Recent research has demonstrated the synthesis of novel heterocyclic compounds from d-limonene. For instance, 3-acetylisoxazoline synthesized from d-limonene can be converted to its thiosemicarbazone derivatives, which are then cyclized to produce the corresponding thiazolidin-4-ones.[11] These derivatives can be further evaluated for their biological activities.

Experimental Workflow: From Limonene to Novel Heterocyclic Derivatives

Caption: Workflow for the discovery of novel limonene oxide derivatives.

Biological Evaluation: Uncovering Therapeutic Potential

Limonene and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][12]

-

Anti-inflammatory and Analgesic Activity: (+)-Limonene epoxide has been shown to inhibit the release of inflammatory mediators and exhibit both systemic and peripheral analgesic effects in preclinical models.[12] Studies on other limonene derivatives have identified key structural features for anti-inflammatory potency, such as an oxygenated group at C6 conjugated to a double bond at C1.[13]

-

Cytotoxicity and Anticancer Potential: Limonene has demonstrated anticancer activity against various cancer cell lines.[11] The epoxide derivatives, due to their reactivity, are also of interest for their potential cytotoxic effects. For example, (+)-limonene 1,2-epoxide has shown growth inhibition against several cancer cell lines.[14] The development of novel derivatives allows for the exploration of structure-activity relationships to identify compounds with enhanced potency and selectivity.

Table 2: Comparative Yields of Limonene Epoxidation Methods

| Method | Oxidant | Catalyst | Solvent | Yield of 1,2-Limonene Oxide (%) | Reference |

| Peroxy Acid | m-CPBA | None | Chloroform | ~62% | [7] |

| Heterogeneous Catalysis | H₂O₂ | Tungsten-based polyoxometalate | None | 95% | [6] |

| Homogeneous Catalysis | H₂O₂ | Ti-SBA 16 | Acetonitrile | 79% (selectivity) | [15] |

| Biocatalysis | H₂O₂ | Oat Peroxygenase | Buffer | 72% | [8] |

| DMDO (in situ) | Oxone | None | Acetone/Water | ~97% (diepoxide) | [15] |

Note: Yields can vary significantly based on specific reaction conditions.

Conclusion and Future Perspectives

The discovery of novel 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane derivatives represents a compelling field of research with significant implications for both materials science and drug development. By leveraging the readily available and renewable limonene feedstock, researchers have access to a versatile chiral building block. Mastery of stereoselective epoxidation techniques is fundamental to unlocking the full potential of this scaffold. The subsequent derivatization through a variety of chemical transformations opens the door to a vast chemical space populated with molecules exhibiting intriguing biological activities.

Future research in this area should focus on the development of more efficient and sustainable catalytic systems for both the epoxidation and subsequent derivatization steps. Furthermore, a systematic exploration of the structure-activity relationships of novel derivatives will be crucial for the rational design of new therapeutic agents and advanced materials. The integration of computational modeling with experimental synthesis and biological evaluation will undoubtedly accelerate the discovery process, paving the way for the next generation of limonene-based innovations.

References

-

Theoretical investigation of the mechanism, chemo- and stereospecifity in the epoxidation reaction of limonene with meta-chloroperoxybenzoic acid (m-CPBA). (2021). Moroccan Journal of Chemistry. [Link]

-

Charbonneau, L., et al. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study. ACS Omega. [Link]

-

Swert, K. S., et al. (2005). Catalytic mechanism of limonene epoxide hydrolase, a theoretical study. Journal of the American Chemical Society. [Link]

-

Charbonneau, L., et al. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study. ACS Omega. [Link]

-

NBS-mediated stereoselective epoxidation of (R)-(+)-limonene, reaction... (n.d.). ResearchGate. [Link]

-

de Carvalho, J. G. S., et al. (2017). Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide. Planta Medica. [Link]

-

R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. (2022). Revista Colombiana de Química. [Link]

-

Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation Mutagenesis. (2010). Journal of the American Chemical Society. [Link]

-

Scheme 1. Synthesis of limonene oxide and limonene dioxide from limonene. (n.d.). ResearchGate. [Link]

-

Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. (2020). Scientific Reports. [Link]

-

A novel D-limonene derivative: synthesis, characterization, molecular docking, molecular dynamics and ADMET prediction studies. (2024). ResearchGate. [Link]

-

Analgesic Potential of Monoterpenes from Citrus Essential Oils. (2020). IntechOpen. [Link]

-

Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. (n.d.). Semantic Scholar. [Link]

-

(+)-Limonene 1,2-Epoxide-Loaded SLNs: Evaluation of Drug Release, Antioxidant Activity, and Cytotoxicity in an HaCaT Cell Line. (2020). MDPI. [Link]

-

Synthesis of bio-based poly limonene oxide with green catalyst. (2021). Growing Science. [Link]

-

Investigation of the Anti-inflammatory, Hypoglycemic Activity and Median Lethal Dose (LD50) Level of Limonene in Mice and Rats. (2018). Acta Pharmaceutica Sciencia. [Link]

-

Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. (2025). MDPI. [Link]

-

(+)-Limonene 1,2-Epoxide-Loaded SLNs: Evaluation of Drug Release, Antioxidant Activity, and Cytotoxicity in an HaCaT Cell Line. (2020). ResearchGate. [Link]

-

Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. (2021). MDPI. [Link]

-

Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes. (2017). MDPI. [Link]

-

Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. (2020). ACS Omega. [Link]

-

Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy. (2018). ACS Publications. [Link]

-

Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation. (2026). ResearchGate. [Link]

Sources

- 1. Analgesic Potential of Monoterpenes from Citrus Essential Oils | IntechOpen [intechopen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane | 31684-93-2 [smolecule.com]

- 4. R-(+)-Limonene Diastereoselective Epoxidation: A Minireview [scielo.org.co]

- 5. Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic mechanism of limonene epoxide hydrolase, a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: A Detailed Protocol for the Cationic Ring-Opening Polymerization of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (Limonene Oxide)

Abstract: This document provides a comprehensive guide for the ring-opening polymerization (ROP) of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, a bio-derived monomer commonly known as limonene oxide (LO). Sourced from citrus fruit peels, limonene represents a key renewable feedstock for the development of sustainable polymers.[1][2] This application note details a robust protocol for the cationic ring-opening polymerization (CROP) of limonene oxide, focusing on the use of a heterogeneous acid catalyst. It covers the underlying reaction mechanism, a step-by-step experimental procedure, methods for polymer characterization, and expert insights into process optimization and troubleshooting. This guide is intended for researchers in polymer chemistry and materials science, as well as professionals in drug development seeking to utilize bio-based polymers.

Introduction and Scientific Background

The transition from petroleum-based plastics to sustainable alternatives is a paramount goal in modern materials science. Limonene oxide, an epoxidized derivative of limonene, stands out as a versatile and renewable building block for a new generation of polymers.[3] The polymerization of this monomer is primarily driven by the significant ring strain of the three-membered oxirane (epoxide) ring, which is approximately 116 kJ/mol.[4] The release of this strain provides the thermodynamic driving force for the ring-opening reaction, leading to the formation of a stable polyether backbone.[4][5]

Limonene oxide can be polymerized through several pathways, including anionic, cationic, and coordination mechanisms.[5] Cationic ring-opening polymerization (CROP) is a particularly effective method for homopolymerization and is initiated by electrophilic species, such as protons or Lewis acids, which activate the epoxide for nucleophilic attack by another monomer unit.[6][7] This note focuses on a CROP protocol utilizing Maghnite-H+, a proton-exchanged montmorillonite clay, which functions as an effective, inexpensive, and environmentally benign solid acid catalyst.[6]

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of an epoxide like limonene oxide proceeds via a chain-growth mechanism involving three primary stages: initiation, propagation, and termination. The causality behind this process is rooted in the generation of a highly reactive tertiary oxonium ion.

-

Initiation: The reaction begins when a proton (H⁺) from the acid catalyst protonates the oxygen atom of the epoxide ring on a limonene oxide monomer. This protonation creates a highly strained and electrophilic tertiary oxonium ion, activating the monomer.

-

Propagation: A second limonene oxide monomer, acting as a nucleophile, attacks one of the electrophilic carbons of the activated oxonium ion. This results in the opening of the ring and the formation of a covalent ether bond, extending the polymer chain by one monomer unit. The process simultaneously regenerates the active oxonium ion at the new chain end, allowing the reaction to continue propagating.

-

Termination/Chain Transfer: The polymerization can be terminated by various events, such as reaction with impurities (e.g., water), collapse of the counter-ion, or intramolecular "back-biting" where the growing chain end attacks an ether oxygen on its own backbone.[4] Chain transfer to another monomer can also occur, which can limit the final molecular weight.[4]

The diagram below illustrates the fundamental pathway of the CROP mechanism.

Caption: The CROP mechanism: Initiation, Propagation, and Termination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the cationic polymerization of limonene oxide using a solid acid catalyst.[6][7]

Materials and Equipment

Materials:

-

(+)-Limonene oxide (mixture of cis/trans isomers, >97%)

-

Maghnite-H+ (proton-exchanged montmorillonite clay)

-

Dichloromethane (DCM), anhydrous (>99.8%)

-

Methanol, reagent grade

-

Nitrogen or Argon gas (high purity)

-

Standard laboratory glassware (Schlenk flask, dropping funnel, condenser)

-

Magnetic stirrer and hotplate

-

Vacuum line or rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Safety Precautions: Limonene oxide is a sensitizer and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Anhydrous solvents are flammable and moisture-sensitive.

Polymerization Procedure

The following workflow outlines the key steps from reaction setup to polymer isolation.

Caption: Experimental workflow for the polymerization of limonene oxide.

Step-by-Step Method:

-

Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with high-purity nitrogen or argon gas. This process is repeated three times to ensure an inert atmosphere, which is critical to prevent premature termination of the polymerization by atmospheric moisture.

-

Monomer Dissolution: In the flask, dissolve limonene oxide (e.g., 2.0 g, 13.1 mmol) in anhydrous dichloromethane (e.g., 40 mL). The solvent helps to control viscosity and dissipate heat from the exothermic polymerization.

-

Temperature Control: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring. Lower temperatures often improve control over the polymerization and can lead to higher yields.[6]

-

Initiation: Add the Maghnite-H+ catalyst (e.g., 100 mg, 5% by weight relative to the monomer) to the stirring solution. The amount of catalyst directly influences the reaction rate and can affect the final molecular weight.

-

Polymerization: Allow the reaction to proceed at 0°C for a predetermined time, typically 1 to 2 hours. The progress can be monitored by taking small aliquots and analyzing the disappearance of the monomer via techniques like ¹H NMR or GC-MS.

-

Quenching and Catalyst Removal: Terminate the polymerization by adding a small amount of methanol (approx. 2 mL). The methanol acts as a quenching agent. Remove the solid Maghnite-H+ catalyst by vacuum filtration.

-

Polymer Precipitation: Slowly pour the clear filtrate into a beaker containing a large excess of cold methanol (approx. 400 mL) while stirring vigorously. The poly(limonene oxide) is insoluble in methanol and will precipitate as a white solid. This step effectively separates the polymer from the solvent, unreacted monomer, and low molecular weight oligomers.

-

Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh cold methanol and then dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization and Expected Results

Proper characterization is essential to validate the success of the polymerization and to understand the properties of the resulting material.

Summary of Typical Outcomes

The reaction conditions can be tuned to target specific outcomes. The following table summarizes expected results based on published data.[6][7]

| Parameter | Condition | Expected Outcome | Rationale / Causality |

| Catalyst Loading | 5 wt% Mag-H+ | Good balance of yield and control. | Higher loading increases rate but may broaden molecular weight distribution. |

| Temperature | 0 °C | Optimal for achieving high yield (~60%).[6] | Reduces side reactions and chain transfer, leading to better-controlled polymerization. |

| Reaction Time | 1 hour | Sufficient for high conversion. | Longer times may not significantly increase yield and risk side reactions. |

| Yield | ~50-65% | Practical achievable yield. | Yield is limited by equilibrium, catalyst activity, and purification losses. |

| Mn (GPC) | 1,500 - 4,000 g/mol | Typical for this method.[8] | Cationic polymerization of LO often yields low to moderate molecular weight polymers. |

| PDI (GPC) | 1.5 - 2.5 | Moderately broad distribution. | Characteristic of CROP with potential chain transfer and termination events. |

Spectroscopic and Analytical Validation

-

FTIR Spectroscopy: The FTIR spectrum of the purified polymer should confirm the disappearance of the characteristic epoxide ring vibration (typically around 800-950 cm⁻¹) and the appearance of a strong, broad peak corresponding to the C-O-C ether linkage of the polymer backbone (around 1050-1150 cm⁻¹).

-

¹H NMR Spectroscopy (in CDCl₃): The ¹H NMR spectrum provides definitive structural proof. Key observations include:

-

Disappearance of the epoxide proton signals from the monomer (typically around 2.9-3.1 ppm).

-

Appearance of broad signals corresponding to the polyether backbone protons.

-

Preservation of the vinyl proton signal from the cyclohexene ring (around 5.4 ppm), confirming that this double bond does not participate in the polymerization.

-

Preservation of the methyl group signals.

-

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the amorphous polymer. Thermogravimetric Analysis (TGA) will reveal its thermal stability and decomposition profile.

Conclusion and Broader Context

This application note provides a validated, step-by-step protocol for the cationic ring-opening polymerization of limonene oxide, a valuable monomer derived from renewable resources. By following this guide, researchers can reliably synthesize poly(limonene oxide) and validate its structure and properties. The resulting polyether is a platform material that can be further explored for applications in coatings, adhesives, and as a component in more complex polymer architectures.

It is important for researchers to recognize that this is one of several powerful techniques available. For instance, the ring-opening copolymerization (ROCOP) of limonene oxide with carbon dioxide or cyclic anhydrides allows for the synthesis of advanced materials like polycarbonates and polyesters, respectively, often with exceptional thermal and mechanical properties.[9][10][11] These alternative routes highlight the immense versatility of limonene oxide as a cornerstone for building a more sustainable polymer industry.

References

-

Darensbourg, D. J. (2010). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]

-

Llevot, A., et al. (2017). Photopolymerization of Limonene Dioxide and Vegetable Oils as Biobased 3D-Printing Stereolithographic Formulation. Polymers. Available at: [Link]

-

Pagliaro, M., & Ciriminna, R. (2018). Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy. ACS Omega. Available at: [Link]

-

Aricò, F., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Available at: [Link]

-

Chapman, A. M., et al. (2023). Commercial Group III–V Metal Alkoxide Catalysts for Selective Epoxide and Anhydride Ring Opening Copolymerization Delivering Poly(ester-alt-ethers). ACS Catalysis. Available at: [Link]

-

Auvergne, R., et al. (2014). Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers. ResearchGate. Available at: [Link]

-

Caillol, S., et al. (2016). Limonene dioxide as a building block for 100% bio-based thermosets. Green Chemistry. Available at: [Link]

-

Górnicka, M., & D'hooghe, M. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules. Available at: [Link]

-

van der Pijl, A. S., et al. (2020). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry. Available at: [Link]

-

Pagliaro, M., & Ciriminna, R. (2018). Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy. ACS Omega. Available at: [Link]

-

Gurnagul, N., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. Accounts of Chemical Research. Available at: [Link]

-

Lȩkawska, M., et al. (2019). Ring-opening polymerization of monosubstituted oxiranes in the presence of potassium hydride: determination of initiation mechanism. Open Chemistry. Available at: [Link]

-

Pounder, R., & Dove, A. P. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers. Available at: [Link]

-

Dai, R., et al. (2022). Synthesis and Self-assembly of Limonene Oxide - Lactide Block Copolymers. ChemRxiv. Available at: [Link]

-

Aricò, F., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Available at: [Link]

-

Harrane, A., et al. (2021). Synthesis of bio-based poly limonene oxide with green catalyst. Current Chemistry Letters. Available at: [Link]

-

Nejad, E. H., et al. (2013). Catalytic Ring-Opening Copolymerization of Limonene Oxide and Phthalic Anhydride: Toward Partially Renewable Polyesters. Macromolecules. Available at: [Link]

-

Franco-Molina, M. A., et al. (2024). Limonene as a Renewable Platform Molecule: Chemical Modifications and Polymerization Strategies toward Advanced Materials. Polymers. Available at: [Link]

-

Harrane, A., et al. (2021). Synthesis of bio-based poly limonene oxide with green catalyst. ResearchGate. Available at: [Link]

-

Cationic polymerization of limonene. ResearchGate. Available at: [Link]

-

Espinosa, E., et al. (2021). Insight into the melt processed Polylimonene oxide/Polylactic acid blends. arXiv. Available at: [Link]

-

Sanda, F., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry. Available at: [Link]

-

Harrane, A., et al. (2021). Synthesis of bio-based poly limonene oxide with green catalyst. Growing Science. Available at: [Link]

-

Ring-opening polymerization. Wikipedia. Available at: [Link]

-

Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]

-

Nejad, E. H., et al. (2013). Catalytic Ring-Opening Copolymerization of Limonene Oxide and Phthalic Anhydride: Toward Partially Renewable Polyesters. Macromolecules. Available at: [Link]

-

Park, J., et al. (2015). Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand. Polymer Chemistry. Available at: [Link]

-

Schimpf, V., et al. (2021). Selective Catalytic Epoxide Ring-Opening of Limonene Dioxide with Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Lu, L., et al. (2000). Controlled radical double ring-opening polymerization of 2-methylene-1,4,6- trioxaspiro[12][12]nonane. Polymer International. Available at: [Link]

-

Sanda, F., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. ResearchGate. Available at: [Link]

Sources

- 1. Photopolymerization of Limonene Dioxide and Vegetable Oils as Biobased 3D-Printing Stereolithographic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. univ-cotedazur.fr [univ-cotedazur.fr]

- 3. Limonene as a Renewable Platform Molecule: Chemical Modifications and Polymerization Strategies toward Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 6. growingscience.com [growingscience.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

hydrolysis methods for 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane to diols

Application Note: Hydrolytic Ring-Opening of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane to p-Menth-1-ene-8,9-diol

Executive Summary & Scientific Context

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, structurally known as limonene-8,9-epoxide , is a critical intermediate in terpene chemistry. The selective hydrolysis of its exocyclic oxirane ring yields p-menth-1-ene-8,9-diol (commonly referred to as limonene-8,9-diol or uroterpenol). This diol is not only a primary biomarker of limonene metabolism in humans and mammals[1], but also a highly valued chiral building block in the synthesis of pharmaceuticals, flavors, and fragrances.

This application note details the mechanistic causality behind epoxide ring-opening and provides field-validated protocols for both chemical (acid-catalyzed) and biocatalytic (enzyme-catalyzed) hydrolysis methodologies.

Mechanistic Causality: Chemical vs. Biocatalytic Pathways

Understanding the regioselectivity and stereospecificity of the epoxide ring-opening is essential for drug development professionals aiming to synthesize specific diastereomers.

Acid-Catalyzed Hydrolysis (Chemical Pathway): In an acidic aqueous medium, the oxirane oxygen is rapidly protonated. This protonation increases the electrophilicity of the adjacent carbons (C8 and C9). Because C8 is a tertiary carbon (bearing a methyl group and the cyclohexenyl ring), it stabilizes the developing positive charge significantly better than the primary C9 carbon. Consequently, the transition state possesses substantial SN1 character, and the nucleophilic attack by water occurs predominantly at the more substituted C8 position[2]. This mechanism often results in a mixture of diastereomers due to the partial loss of stereochemical integrity at the carbocation-like center.

Enzyme-Catalyzed Hydrolysis (Biocatalytic Pathway): Epoxide hydrolases (EHs) offer a highly stereoselective alternative, catalyzing the trans-addition of water without requiring cofactors or harsh acidic conditions[3]. In typical α/β -hydrolase fold EHs, the reaction proceeds via an SN2 -like mechanism. A nucleophilic aspartate residue in the enzyme's active site attacks the less sterically hindered C9 primary carbon, forming a covalent alkyl-enzyme intermediate. A water molecule, activated by a histidine-aspartate/glutamate pair, subsequently hydrolyzes this ester intermediate to release the diol. This regioselective attack at C9 preserves the stereochemistry at C8, allowing for the synthesis of enantiopure or diastereopure p-menth-1-ene-8,9-diol.

Experimental Workflows & Protocols

Figure 1: Reaction pathway from limonene to p-menth-1-ene-8,9-diol via the 8,9-epoxide.

Protocol A: Acid-Catalyzed Hydrolysis of Limonene-8,9-Epoxide

This protocol is adapted from standardized methods for terpene epoxide hydrolysis, providing a robust, scalable chemical approach[2].

Materials:

-

Limonene-8,9-epoxide (purified, >95%)

-

Acetone (HPLC grade)

-

Deionized Water

-

0.1 M Sulfuric Acid ( H2SO4 )

-

Saturated Sodium Bicarbonate ( NaHCO3 ) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate ( Na2SO4 )

Step-by-Step Procedure:

-

Solvent Preparation: In a round-bottom flask, dissolve 1 equivalent of limonene-8,9-epoxide in a co-solvent mixture of acetone and water (4:1 v/v ratio). The acetone ensures the lipophilic epoxide remains in solution while providing sufficient water for the hydrolysis.

-

Acidification: Add a catalytic amount of 0.1 M H2SO4 dropwise to the stirring mixture.

-

Reaction Incubation: Stir the reaction mixture continuously at room temperature (20-25°C) for 4 to 6 hours. Monitor the disappearance of the starting epoxide using Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 8:2).

-

Quenching: Once the epoxide is completely consumed, carefully neutralize the acid by adding saturated NaHCO3 solution dropwise until the pH reaches ~7.0.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4 . Filter and concentrate under reduced pressure to yield the crude p-menth-1-ene-8,9-diol. Purify via silica gel column chromatography if necessary.

Figure 2: Step-by-step experimental workflow for the acid-catalyzed hydrolysis.

Protocol B: Biocatalytic Hydrolysis using Epoxide Hydrolase (EH)

For applications requiring high stereochemical purity, enzymatic hydrolysis is preferred[3].

Materials:

-

Limonene-8,9-epoxide

-

Recombinant Epoxide Hydrolase (e.g., from Rhodococcus or Aspergillus species)

-

50 mM Sodium Phosphate Buffer (pH 7.4)

-

Tween-80 (Surfactant)

-

Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 7.4. Add 0.1% (v/v) Tween-80 to enhance the solubility of the hydrophobic epoxide.

-

Enzyme Addition: Suspend the lyophilized Epoxide Hydrolase (typically 10-20 U/mmol substrate) in the buffer solution.

-

Substrate Addition: Slowly add limonene-8,9-epoxide to the enzyme suspension to a final concentration of 50 mM.

-

Incubation: Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 12-24 hours. Monitor progress via GC-MS or chiral HPLC.

-

Extraction: Terminate the reaction by extracting the mixture with MTBE (3 x equal volume). Centrifuge to break any emulsions formed by the surfactant or proteins.

-

Recovery: Dry the organic phase over Na2SO4 , filter, and evaporate the solvent to recover the stereopure diol.

Data Presentation: Methodological Comparison

| Parameter | Acid-Catalyzed Hydrolysis | Biocatalytic Hydrolysis (EH) |

| Catalyst | 0.1 M H2SO4 | Epoxide Hydrolase (Enzyme) |

| Mechanism | SN1 -like (Attack at C8) | SN2 -like (Attack at C9) |

| Stereoselectivity | Low (Diastereomeric mixture) | High (Enantio-/Diastereopure) |

| Reaction Time | 4 - 6 hours | 12 - 24 hours |

| Operating Temperature | 20 - 25°C (Room Temp) | 30°C |

| Environmental Impact | Moderate (Requires acid neutralization) | Low (Aqueous buffer, biodegradable) |

| Primary Application | Bulk synthesis, racemic standards | API synthesis, chiral building blocks |

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Limonene. Available at: [Link]

-

[1] National Institutes of Health (NIH) - PubMed. The isolation, characterization and structure of uroterpenol, a monoterpene from human urine. Available at:[Link]

-

[3] National Institutes of Health (NIH) - PMC. Epoxide Hydrolases: Multipotential Biocatalysts. Available at:[Link]

Sources

improving enantiomeric excess in 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the synthesis of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane —commonly known in the literature as 8,9-limonene oxide .

Synthesizing this specific epoxide from limonene requires overcoming two major thermodynamic and kinetic hurdles: inverting the natural regioselectivity (favoring the 8,9-exocyclic bond over the more reactive 1,2-endocyclic bond) and establishing strict stereocontrol at the newly formed C8 chiral center.

Reaction Network & Pathway Analysis

Before troubleshooting, it is critical to understand the competing pathways in this reaction system. The diagram below maps the electronic and steric forces dictating your reaction outcomes.

Reaction network for limonene epoxidation highlighting regioselective and stereoselective pathways.

Troubleshooting Guides & FAQs

Q1: My NMR data shows a 1:1 mixture of diastereomers at the C8 position. How do I improve the enantiomeric/diastereomeric excess?

The Causality: When starting from enantiopure (R)-(+)-limonene, epoxidizing the 8,9-double bond creates a new stereocenter at C8, resulting in (4R,8R) and (4R,8S) diastereomers. Because the existing C4 stereocenter is too distant to provide meaningful facial shielding, standard non-chiral oxidants (like unfunctionalized DMDO or H₂O₂) yield a ~1:1 diastereomeric ratio (d.r.), effectively acting as a racemic mixture at the C8 position [1]. The Solution: To override the substrate's lack of internal induction, you must use a reagent-controlled asymmetric epoxidation system. Implementing a bulky chiral catalyst—such as a Shi-type fructose-derived chiral ketone or an engineered biocatalyst (e.g., specific Styrene Monooxygenase variants [4])—creates a rigid, sterically demanding transition state. Lowering the reaction temperature to -10 °C further rigidifies this transition state, maximizing the ΔΔG‡ between the competing facial attacks and dramatically improving the stereomeric excess.

Q2: I am trying to synthesize 8,9-limonene oxide, but my GC-MS shows predominantly 1,2-limonene oxide. How do I invert the regioselectivity?

The Causality: The 1,2-endocyclic double bond of limonene is trisubstituted, making it significantly more electron-rich than the 1,1-disubstituted 8,9-exocyclic double bond. Unhindered electrophilic oxidants inherently favor the 1,2-position due to a lower activation energy barrier (electronic control) [3]. The Solution: You must shift the reaction from electronic control to steric control. Utilize a catalyst with a highly restricted active site that physically excludes the bulkier endocyclic bond. For example, Mizuno's polyoxometalate catalyst ( [TBA]4[γ−HPV2W10O40] ) has been proven to selectively epoxidize the 8,9-alkene bond of limonene by leveraging these steric constraints [2].

Q3: My stereoselectivity is excellent, but my overall epoxide yield drops over time, and a highly polar spot appears on my TLC. What is happening?

The Causality: Epoxides bearing a tertiary carbon (like the C8 position of 8,9-limonene oxide) are highly susceptible to acid-catalyzed nucleophilic ring-opening by water, yielding the corresponding diol. If you are using Oxone (potassium peroxymonosulfate) as your terminal oxidant, it releases acidic sulfate byproducts. If the pH drops below 7.5, the epoxide will rapidly hydrolyze. The Solution: Strictly buffer the aqueous phase. Maintain the pH between 8.0 and 8.2 using a robust K2CO3 /EDTA buffer. Do not exceed pH 9.0, as alkaline conditions will accelerate the non-productive decomposition of Oxone.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes the expected outcomes when applying different catalytic systems to limonene epoxidation. Use this to benchmark your experimental results.

| Catalytic System | Primary Oxidant | Regioselectivity (8,9 vs 1,2) | Stereoselectivity (C8 de/ee) | Hydrolysis Risk |

| m-CPBA (Standard) | m-CPBA | >95% 1,2-epoxide | ~1:1 d.r. (Substrate control) | High (Acidic byproduct) |

| In situ DMDO | Oxone / Acetone | >90% 1,2-epoxide | ~1:1 d.r. | Moderate (Requires buffer) |

| Mizuno's Polyoxometalate | H2O2 | >85% 8,9-epoxide | Low to Moderate | Low |

| Shi Chiral Ketone | Oxone | >80% 8,9-epoxide | High (>85% de) | Moderate (Strict pH needed) |

| Engineered SMOs | O2 / NADH | Variable (Variant dependent) | Excellent (>95% de) | Low |

Self-Validating Experimental Protocol: Asymmetric 8,9-Epoxidation

This protocol utilizes a sterically hindered chiral dioxirane (Shi-type) approach to achieve both regio- and stereocontrol. It includes built-in validation checks to ensure reaction integrity.

Step 1: Preparation of the Biphasic Medium In a jacketed reactor equipped with an overhead stirrer, dissolve (R)-(+)-limonene (1.0 equiv) and the chiral ketone catalyst (0.3 equiv) in a solvent mixture of Acetonitrile/Dimethoxymethane (1:2 v/v). Validation Check: The solution should be completely homogeneous and clear before proceeding.

Step 2: Buffer Equilibration Add an aqueous buffer solution (0.1 M K2CO3 , 0.1 mM EDTA) to establish the biphasic system. Adjust the chiller to maintain the internal reaction temperature strictly at -10 °C.

Step 3: Controlled Oxidant Delivery (Critical Step) Simultaneously deliver a solution of Oxone (1.5 equiv) in water and a solution of 0.1 M K2CO3 via dual syringe pumps over 2 hours. Validation Check (Self-Correcting): Monitor the internal pH continuously. If the pH drops below 7.8, pause the Oxone addition immediately until the K2CO3 pump restores the pH to 8.2. Proceeding below pH 7.8 will result in rapid diol formation, visible as a highly polar spot ( Rf≈0.1 in 3:1 Hexanes/EtOAc) on TLC.

Step 4: Quench and Extraction Once complete (verify the disappearance of the starting material via chiral GC), quench the reaction by adding dimethyl sulfide to reduce residual peroxides. Extract the aqueous layer with hexanes (3x).

Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at 25 °C (avoid excessive heat to prevent thermal degradation). Purify via flash column chromatography (spherical SiO2 ; 0%–15% EtOAc/Hexanes gradient) to isolate the pure 8,9-limonene oxide.

References

- Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes Source: Copernicus URL

- Thesis - Sign in - University of Bath (Mizuno Catalyst Epoxidation)

- Ultrasonic and Catalyst-Free Epoxidation of Limonene and Other Terpenes Using Dimethyl Dioxirane in Semibatch Conditions Source: ACS Sustainable Chemistry & Engineering URL

- SgStyA-Mediated Diastereospecific Epoxidation Of Limonene: Accessing Enantiopure cis/trans Epoxides Source: ACS Publications URL

Technical Support Center: Preventing Side Reactions in the Polymerization of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (Limonene Oxide)

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the polymerization of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, a bio-renewable monomer commonly known as limonene oxide (LO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of limonene oxide polymerization, with a specific focus on mitigating the side reactions that can compromise experimental outcomes. Drawing from established literature and field expertise, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The cationic ring-opening polymerization (CROP) of limonene oxide is a promising route to bio-based polyethers. However, the reaction is notoriously sensitive, and several competing side reactions can occur.[1] This guide will equip you with the knowledge to control these variables, leading to higher yields, predictable molecular weights, and polymers with desired properties.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Q1: Issue: My polymerization has a low yield or stalls at low monomer conversion.

This is one of the most common challenges, often stemming from issues with reagents or reaction conditions. A systematic approach is the most effective way to diagnose and solve the problem.[2]

Potential Causes & Solutions:

-

Initiator Inactivity: Cationic initiators, particularly Lewis acids, are highly sensitive to moisture and can degrade upon improper storage or handling.[3]

-

Solution: Always use a fresh or newly opened bottle of the initiator. Handle it under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk techniques).

-

-

Presence of Impurities: Water and other nucleophilic impurities in the monomer or solvent can terminate the growing polymer chains or deactivate the initiator.

-

Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C) before use. The monomer should be purified, for example, by distillation over a suitable drying agent like calcium hydride (CaH₂). Solvents must be of anhydrous grade and preferably distilled from an appropriate drying agent.[3]

-

-

Incorrect Reaction Temperature: Temperature significantly influences reaction rates.[3]

-

Causality: If the temperature is too low (e.g., -78°C), the monomer can become highly viscous, hindering the polymerization process and leading to very low yields.[4] Conversely, if the temperature is too high, it can promote side reactions and initiator decomposition, prematurely terminating the polymerization.[3]

-

Solution: An optimal temperature must be determined. Studies have shown that polymerization in a solvent at 0°C can produce good yields.[4] We recommend screening temperatures between -20°C and room temperature to find the optimal balance for your specific system.

-

-

Dominant Side Reactions: Isomerization of the monomer can compete with polymerization, consuming the monomer in a non-productive pathway.[1]

-

Solution: This is often coupled with temperature and initiator choice. Using a milder or less acidic initiating system and operating at the lower end of the optimal temperature range can favor polymerization over isomerization.

-

Caption: A troubleshooting workflow for low polymerization yields.

Q2: Issue: The resulting polymer has a broad molecular weight distribution (high dispersity, Đ).

A high dispersity (Đ, formerly PDI) indicates a lack of control over the polymerization process. This means the polymer chains have a wide range of lengths, which can negatively impact material properties.

Potential Causes & Solutions:

-

Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.[5]

-

Solution: Select an initiating system known for rapid and efficient initiation. This ensures that all polymer chains start growing at approximately the same time.

-

-

Chain Transfer and Termination: Side reactions that terminate growing chains or transfer the active center to another molecule (like the monomer, solvent, or an impurity) are major contributors to high dispersity.[6]

-

Causality: The allylic hydrogens on the cyclohexene ring of limonene oxide can participate in chain transfer reactions, effectively stopping the growth of one chain and starting another, which inherently broadens the molecular weight distribution.[6]

-

Solution: Lowering the reaction temperature can often reduce the rate of chain transfer relative to propagation. The most robust solution is to adopt a "living" polymerization strategy.

-

-

Backbiting: The growing oxonium ion at the chain end can be attacked by an oxygen atom from its own polymer backbone, forming a stable cyclic oligomer and terminating the linear chain growth. This is a common issue in cationic polymerization of oxiranes.

-

Solution: The addition of a weak Lewis base (e.g., a cyclic ether like tetrahydropyran) can help suppress this. The Lewis base reversibly coordinates with the propagating species, forming a "dormant" oxonium ion. This reduces the concentration of the highly reactive "active" species at any given moment, minimizing side reactions like backbiting while still allowing for controlled chain growth.

-

Q3: Issue: Analysis shows significant formation of byproducts, especially a ketone or diol.

The formation of non-polymeric byproducts directly reduces the yield and can complicate purification.

Potential Causes & Solutions:

-

Isomerization to Dihydrocarvone: In the presence of a photogenerated acid or other strong acids, limonene oxide can undergo a rearrangement reaction to form dihydrocarvone. This side reaction is a major limiting factor in some cationic polymerization systems.[1]

-

Solution: This issue is best addressed by carefully selecting the initiator and controlling the temperature. Avoid highly acidic conditions where possible. Lowering the reaction temperature can significantly suppress this rearrangement.[6]

-

-

Hydrolysis to Limonene Diol: Trace amounts of water can react with the epoxide ring in an acid-catalyzed process to form the corresponding diol.[7]

| Potential Byproduct | Likely Cause | Key Analytical Signature (¹H NMR) |

| Dihydrocarvone | Acid-catalyzed rearrangement | Disappearance of epoxide signals, appearance of characteristic ketone and vinyl proton signals. |

| Limonene Diol | Presence of water (hydrolysis) | Appearance of two distinct -OH protons and characteristic signals for the CH(OH) and CH₂(OH) groups.[7] |

| Cyclic Oligomers | Backbiting reactions | Broad, unresolved signals in the aliphatic region of the spectrum, often difficult to distinguish from the main polymer without advanced techniques. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for cationic ring-opening polymerization (CROP) of limonene oxide and its primary side reactions?

The polymerization is initiated by a proton or Lewis acid, which activates the epoxide ring by coordinating to the oxygen atom. A monomer molecule then attacks this activated complex in an Sₙ2-type reaction, opening the ring and regenerating the active species at the chain end. This process repeats to form the polymer chain. However, this highly reactive propagating species is also susceptible to side reactions.

Caption: CROP of limonene oxide and competing side reactions.

Q2: How critical is the choice of solvent?

The solvent plays a crucial role beyond simply dissolving the reactants.

-

Polarity: The choice of solvent can influence the rate of polymerization and the stability of the propagating species. Dichloromethane is a commonly used solvent.[4]

-

Anhydrous Nature: As detailed in the troubleshooting section, the solvent must be scrupulously dried. The use of anhydrous solvents is a non-negotiable requirement for successful cationic polymerization of epoxides.[3]

-

Potential for Chain Transfer: Solvents with labile protons can act as chain transfer agents. Chlorinated solvents like dichloromethane are generally preferred over ethers like THF, which can be cleaved by the acidic conditions and incorporated into the polymer.

Q3: What is a typical, well-controlled experimental protocol for this polymerization?

The following protocol provides a starting point for a controlled polymerization aimed at minimizing side reactions.

Protocol: Controlled Cationic Polymerization of Limonene Oxide

-

Preparation:

-

All glassware (round-bottom flask, syringes, stirrer bar) must be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

-

Purify limonene oxide by vacuum distillation from calcium hydride (CaH₂). Store the purified monomer under an inert atmosphere and protect it from light.

-

Use anhydrous dichloromethane, preferably from a solvent purification system or a freshly opened bottle, as the solvent.

-

-

Reaction Setup:

-

Assemble the reaction flask under a positive pressure of inert gas.

-

In the flask, dissolve the purified limonene oxide (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to the desired temperature (e.g., 0°C) using an appropriate cooling bath.[4]

-

-

Initiation:

-

Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in anhydrous dichloromethane in a separate, dry flask under an inert atmosphere.

-

Using a dry syringe, add the required amount of the initiator solution dropwise to the rapidly stirring monomer solution.[3]

-

-

Polymerization:

-

Allow the reaction to proceed for the desired time (e.g., 1-24 hours).

-

Monitor the reaction's progress by periodically taking aliquots (via a purged syringe) and analyzing them by ¹H NMR or FTIR to observe the disappearance of the monomer's characteristic epoxide signals.[3]

-

-

Termination and Purification:

-

Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or a solution of ammonia in methanol.[3]

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

-

References

- BenchChem. (2025). Troubleshooting low yields in epoxide activation reactions.

- Gammoun, F., et al. (2022). Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers. ChemPlusChem, 87, e202200190.

- Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. ResearchGate.

- BenchChem. (2025). Troubleshooting inconsistent polymerization of "2-[(2-Methylpropoxy)methyl]oxirane".

- Cañamero, P. F., et al. (2026). Limonene as a Renewable Platform Molecule: Chemical Modifications and Polymerization Strategies toward Advanced Materials. PMC.

- Bendiabdallah, C., et al. (2021). Synthesis of bio-based poly limonene oxide with green catalyst. Current Chemistry Letters, 10, 271-278.

- Smolecule. (2024). 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane.

- Pagliaro, M., & Ciriminna, R. (2018). Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy. ACS Omega, 3(5), 5588-5594.

- Duchateau, R., et al. (2013). Catalytic Ring-Opening Copolymerization of Limonene Oxide and Phthalic Anhydride: Toward Partially Renewable Polyesters. Macromolecules, 46(3), 711-718.

- Sugiyama, K., et al. (2014). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. The University of Osaka Institutional Knowledge Archive: OUKA.

- BenchChem. (2025). Common side reactions and byproducts with (R)-4-(Oxiran-2-ylmethyl)morpholine.

- Matyjaszewski, K. (1994). Introduction of Living Polymerization. Living and/or Controlled Polymerization. DTIC.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Limonene as a Renewable Platform Molecule: Chemical Modifications and Polymerization Strategies toward Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Technical Support Center: Purification of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (Limonene Oxide)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex challenges in the purification of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (commonly known as limonene oxide). Whether you are isolating specific diastereomers for chiral synthesis or preparing ultra-pure monomers for polycarbonate development, the protocols below are designed as self-validating systems to ensure absolute technical accuracy and reproducibility.

Section 1: Purification Workflow & Strategy

To determine the correct purification pathway, you must first define your downstream application. The decision tree below outlines the logic behind our recommended methodologies.

Workflow for the purification and isomer resolution of crude limonene oxide mixtures.

Section 2: Troubleshooting Distillation & Chromatographic Challenges

Q: Why does standard silica gel column chromatography fail to separate cis- and trans-limonene oxide? A: The cis and trans diastereomers of limonene oxide possess nearly identical dipole moments and boiling points. Because their steric and electronic environments are so similar, they interact with the silanol groups of the stationary phase with the exact same affinity, causing them to co-elute completely. Therefore, separation by standard column chromatography is practically impossible ()[1]. Instead, we must rely on chemical differentiation based on steric hindrance.

Section 3: Advanced Purification: Kinetic Resolution of Cis/Trans Isomers

Q: How can I efficiently isolate trans-limonene oxide from a 1:1 cis/trans crude mixture? A: The most effective method is kinetic resolution . By exploiting the slight steric differences between the isomers, we can selectively react one isomer while leaving the other intact. Using an Indium(III) chloride (InCl₃) catalyst in an aqueous or methanolic system, the cis-epoxide undergoes a selective nucleophilic ring-opening reaction to form a diol or methoxy alcohol. The trans-epoxide remains unreacted due to higher steric hindrance at its transition state. Following the reaction, the unreacted trans-epoxide can be easily separated from the heavier, highly polar diol via fractional distillation or simple solvent extraction ()[1].

Protocol 1: Eco-Friendly Kinetic Separation of trans-Limonene Oxide

Objective: Isolate the trans-isomer by selectively ring-opening the cis-isomer.

-

Preparation: Suspend the crude cis/trans-limonene oxide mixture in deionized water (or methanol for methoxy alcohol formation)[1].

-

Catalysis: Add 10 mol% Indium(III) chloride (InCl₃) to the suspension[1].

-

Reaction: Stir the mixture vigorously at room temperature for 4 hours. Causality note: InCl₃ acts as a mild Lewis acid, activating the less sterically hindered cis-epoxide toward nucleophilic attack by the solvent[1].

-

Monitoring (Self-Validation): Verify the completion of the cis-isomer consumption via ¹H-NMR. Specifically, monitor the complete disappearance of the epoxide ring proton at ~3.01 ppm[1].

-

Extraction: Extract the unreacted trans-limonene oxide into dichloromethane (CH₂Cl₂, 30 mL × 3). The polar cis-diol will remain in the aqueous phase[1].

-

Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under reduced pressure, and fractionally distill to yield pure trans-limonene oxide[1].

Section 4: Masking Impurities for Polymerization-Grade Limonene Oxide

Q: My downstream application is polycarbonate synthesis. Why is my polymerization failing despite rigorous fractional distillation? A: Distillation alone is insufficient for polymerization-grade purity. Crude limonene oxide mixtures invariably contain trace hydroxyl impurities (such as limonene-1,2-diol or residual water). In catalytic copolymerization with CO₂, these hydroxyl groups act as potent Chain Transfer Agents (CTAs), prematurely terminating the growing polymer chains and severely depressing the molecular weight ()[2]. To resolve this, you must chemically mask these hydroxyl groups via a Williamson ether synthesis prior to your final distillation[2].

Protocol 2: Masking Hydroxyl Impurities for Polymer-Grade Limonene Oxide

Objective: Eliminate trace hydroxyl chain transfer agents (CTAs) for high-molecular-weight polycarbonate synthesis.

-

Preparation: Transfer the distilled limonene oxide into a flame-dried, temperature-controlled reactor under an inert argon atmosphere. Cool to 0 °C[2].

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) to the mixture. Stir for 60 minutes. Causality note: NaH quantitatively deprotonates trace diols and water, forming alkoxides/hydroxides while releasing H₂ gas[2].

-

Alkylation: Slowly add 0.08 equivalents of iodomethane (MeI) and maintain the temperature at 0 °C for 1 hour[2].

-

Monitoring (Self-Validation): Allow the reaction to warm to room temperature and proceed for 24 hours. Monitor via Gas Chromatography (GC) until all hydroxyl-associated impurity peaks completely disappear[2].

-

Final Distillation: Fractionally distill the mixture at 80 °C under a dynamic vacuum (5 mbar). Collect the main fraction to obtain >99% pure, hydroxyl-free limonene oxide ready for polymerization[2].

Section 5: Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the discussed purification techniques.

| Purification Method | Target Impurity Removed | Mechanism of Action | Typical Yield / Recovery | Final Purity Achieved |

| Fractional Distillation | Unreacted Limonene, High-boiling byproducts | Boiling point differential (80 °C at 5 mbar) | 66% – 85% | >95% (Mixed Isomers) |

| Kinetic Resolution (InCl₃) | cis-Limonene Oxide | Selective Lewis acid-catalyzed ring opening | ~45% (Quantitative for trans) | >99% (trans-isomer) |

| Hydroxyl Masking (NaH/MeI) | Limonene-1,2-diol, H₂O (CTAs) | O-methylation of hydroxyls to inert ethers | >90% of distilled fraction | Hydroxyl-free (<0.1%) |

References

-

Chandrappa, S., Kumar, S., et al. "Eco-friendly kinetic separation of trans-limonene and carvomenthene oxides." Journal of Chemical Sciences, Indian Academy of Sciences, May 2014.[Link]

-

Hauenstein, O., Reiter, M., et al. "Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency." Green Chemistry, Royal Society of Chemistry, Sept 2015.[Link]

Sources

A Comparative Guide to Ring-Opening Copolymerization: Limonene Oxide vs. Cyclohexene Oxide

As the demand for sustainable and bio-based engineering materials accelerates, the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) to form aliphatic polycarbonates has emerged as a critical synthetic pathway[1]. Within this domain, two alicyclic epoxides represent the benchmark models: cyclohexene oxide (CHO) , a highly reactive, petroleum-derived monomer, and 2-methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (Limonene Oxide, LO) , a renewable monomer valorized from citrus peel waste[2].

This guide provides an objective, data-driven comparison of their reactivity profiles, polymer properties, and experimental workflows to assist researchers and drug development professionals in selecting the appropriate monomer for advanced material synthesis.

Mechanistic Causality and Reactivity Profiles

The fundamental differences in polymerization behavior between CHO and LO are dictated by their steric environments and stereochemistry.

Cyclohexene Oxide (CHO): CHO is a symmetrical, disubstituted internal epoxide. Its relatively unhindered structure allows for facile coordination to Lewis acidic metal centers (such as Zn, Co, or Cr complexes) and subsequent nucleophilic attack. Consequently, CHO exhibits high reactivity and rapid conversion rates during CO₂ copolymerization[2].

Limonene Oxide (LO): In stark contrast, LO is an unsymmetrical, trisubstituted epoxide. The presence of a methyl group directly on the oxirane ring introduces severe steric bulk. This dramatically increases the kinetic energy barrier for the nucleophilic ring-opening step, making LO significantly less reactive than CHO[3].

Furthermore, commercial LO exists as a diastereomeric mixture of cis and trans isomers. This stereochemical complexity forces experimental choices in catalyst selection. For example, widely utilized β-diiminate zinc (BDI-Zn) catalysts selectively polymerize trans-LO due to spatial constraints within the catalytic pocket, leaving the cis-isomer completely unreacted[4][5]. To polymerize cis-LO, researchers must pivot to alternative systems, such as aluminum aminotriphenolate complexes[4].

Mechanism of alternating ROCOP of epoxides and CO2.

Comparative Polymer Properties: PCHC vs. PLC

The polycarbonates derived from these monomers—poly(cyclohexene carbonate) (PCHC) and poly(limonene carbonate) (PLC)—exhibit distinct thermomechanical profiles that dictate their end-use applications.

PCHC benefits from a rigid, saturated cyclohexyl backbone, which confers exceptionally high initial thermal degradation temperatures ( Td ~ 290 °C)[2]. However, this rigidity also makes PCHC notoriously brittle, limiting its utility as a standalone engineering thermoplastic[1].